6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azatricyclo[62002,5]deca-1,3,5,7-tetraene(9CI) is a heterocyclic organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of the nitrogen atom and the formation of the tetraene system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Azatricyclo[6.2.0.02,5]deca-1,5,7-triene(9CI)
- 6-Azatricyclo[6.2.0.02,5]deca-1,3,5-triene(9CI)
Uniqueness
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) is unique due to its specific tricyclic structure and the presence of a tetraene system. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H7N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h3-5H,1-2H2 |
InChI Key |
PZYVVUFWMKDQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=CC3=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.